N'-[(4-Methoxyphenyl)(phenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide
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Overview
Description
N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]-4-methylbenzenesulfonamide is an organic compound with a complex structure that includes a methoxyphenyl group, a phenylmethylidene group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]-4-methylbenzenesulfonamide typically involves the condensation of 4-methoxybenzaldehyde with 4-methylbenzenesulfonamide in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems also helps in maintaining consistency and reducing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]-4-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent, particularly in the treatment of triple-negative breast cancer.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used as a probe to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to the suppression of cancer cell proliferation . The compound binds to the active sites of these receptors, blocking their signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]-4-methylbenzenesulfonamide is unique due to its specific structural features that allow it to interact with multiple biological targets. Its combination of a methoxyphenyl group and a sulfonamide group provides it with distinct electronic properties, making it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-16-8-14-20(15-9-16)27(24,25)23-22-21(17-6-4-3-5-7-17)18-10-12-19(26-2)13-11-18/h3-15,23H,1-2H3/b22-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQLKAIRVYEQDJ-QURGRASLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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